BenchChemオンラインストアへようこそ!

SU0268

DNA repair OGG1 inhibition enzymatic assay

SU0268 is a tetrahydroquinoline sulfonamide with clean, single-target selectivity for OGG1 (IC50 0.059μM). It is 5.8x more potent than TH5487 and avoids the confounding dual inhibition of SU0383. Validated in vivo efficacy in bacterial infection models. Insoluble in water; soluble in DMSO. Off-white solid, purity >98%.

Molecular Formula C26H25N3O4S
Molecular Weight 475.6 g/mol
Cat. No. B8193174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU0268
Molecular FormulaC26H25N3O4S
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)N)N(C1)C(=O)C5CC5
InChIInChI=1S/C26H25N3O4S/c27-25(30)21-4-1-3-20(15-21)17-9-12-23(13-10-17)34(32,33)28-22-11-8-18-5-2-14-29(24(18)16-22)26(31)19-6-7-19/h1,3-4,8-13,15-16,19,28H,2,5-7,14H2,(H2,27,30)
InChIKeyXGGNCZLDTJOSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SU0268 OGG1 Inhibitor Procurement & Technical Specifications Overview


SU0268 (CAS 2210228-45-6) is a tetrahydroquinoline sulfonamide derivative that functions as a potent and selective inhibitor of human 8-oxoguanine DNA glycosylase 1 (OGG1), a key DNA repair enzyme responsible for excising the oxidatively damaged base 8-oxoguanine (8-oxoG) [1]. Developed through scaffold optimization of an initial tetrahydroquinoline hit compound (IC50 = 1.7 μM), SU0268 achieves an IC50 of 0.059 μM (59 nM) in the fluorogenic 8-OG excision assay . The compound is a noncovalent, competitive inhibitor that binds to the OGG1 catalytic pocket, preventing enzyme fixation to DNA [2]. With a molecular weight of 475.56 Da and molecular formula C26H25N3O4S, SU0268 is supplied as an off-white solid with purity >98% (HPLC) and demonstrates solubility in DMSO (≥95 mg/mL) but is insoluble in water .

Why SU0268 Cannot Be Readily Substituted with Other OGG1 Inhibitors


Direct substitution of SU0268 with alternative OGG1 inhibitors such as TH5487 or SU0383 is not scientifically justified due to substantial differences in target engagement potency, selectivity profile, and biological outcomes. While multiple OGG1 inhibitors share the same nominal target, their molecular scaffolds and binding modes yield divergent pharmacological properties. SU0268 (IC50 = 0.059 μM) is approximately 5.8-fold more potent against OGG1 than TH5487 (IC50 = 0.342 μM) , and unlike SU0383—which is a dual OGG1/NUDT1 inhibitor with only weak OGG1 activity (IC50 = 0.49 μM) [1]—SU0268 provides clean single-target selectivity over six related DNA repair enzymes [2]. Furthermore, SU0268 demonstrates validated in vivo efficacy in improving survival outcomes during bacterial infection, a phenotype not universally established across all OGG1 inhibitor chemotypes. These quantitative differences in potency, selectivity, and functional validation preclude simple interchangeability and require compound-specific procurement decisions.

SU0268 Quantitative Differentiation Evidence Versus Comparator Compounds


OGG1 Enzymatic Inhibition Potency: SU0268 vs. TH5487 vs. SU0383

SU0268 demonstrates superior potency against OGG1 compared to the two most commonly referenced alternative OGG1 inhibitors, TH5487 and SU0383. In the fluorogenic 8-OG excision assay, SU0268 exhibits an IC50 of 0.059 μM [1], which is approximately 5.8-fold more potent than TH5487 (IC50 = 0.342 μM) and approximately 8.3-fold more potent than SU0383 against OGG1 (IC50 = 0.49 μM) [2]. Notably, SU0383 is a dual inhibitor with stronger activity against NUDT1 (IC50 = 0.034 μM) than OGG1, introducing confounding pharmacology for studies focused specifically on OGG1-mediated pathways [2].

DNA repair OGG1 inhibition enzymatic assay

Target Selectivity Profile: SU0268 Demonstrates Clean Selectivity Over Six Related DNA Repair Enzymes

SU0268 exhibits a clean selectivity profile against a panel of six related DNA repair enzymes. At a concentration of 20 μM—over 300-fold higher than its OGG1 IC50—SU0268 shows no significant inhibitory activity against MTH1, dUTPase, NUDT16, ABH2, ABH3, and SMUG1 [1][2]. This contrasts with SU0383, which is explicitly characterized as a dual inhibitor with potent activity against NUDT1 (IC50 = 0.034 μM) alongside its weaker OGG1 inhibition (IC50 = 0.49 μM) [3], introducing dual-target pharmacology that complicates mechanistic interpretation in OGG1-focused studies.

Selectivity profiling DNA repair enzymes OGG1 specificity

In Vivo Efficacy: SU0268 Improves Mouse Survival During Pseudomonas aeruginosa Infection

SU0268 demonstrates validated in vivo efficacy in a clinically relevant bacterial infection model. In C57BL/6 wild-type mice challenged with Pseudomonas aeruginosa (PA14), intranasal pretreatment with SU0268 at 10 mg/kg significantly improved survival rates compared with untreated controls [1][2]. Mechanistically, SU0268 suppresses excessive inflammation by inhibiting the KRAS-ERK1-NF-κB signaling pathway while simultaneously promoting type I IFN responses via the mitochondrial DNA-cGAS-STING-IRF3-IFN-β axis, resulting in decreased bacterial loads [1]. Comparative in vivo efficacy data for alternative OGG1 inhibitors such as TH5487 or SU0383 in this specific bacterial infection model are not reported in the primary literature, establishing SU0268 as the most thoroughly validated OGG1 inhibitor for infectious disease applications [1].

In vivo efficacy bacterial infection inflammatory response animal model

SU0268 Shows Superior Inhibition of Multiple Oxidative DNA Lesions Versus SU0383

Using gas chromatography-tandem mass spectrometry with isotope-dilution, SU0268 was directly compared with its structural analog SU0383 for inhibition of OGG1-mediated excision of three distinct oxidatively-induced DNA lesions: 8-hydroxyguanine (8-OH-Gua), 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyG), and 4,6-diamino-5-formamidopyrimidine (FapyA). Both compounds efficiently inhibited OGG1 activity across all three substrates, but SU0268 was consistently more potent than SU0383 in head-to-head testing [1][2]. Concentration-dependent inhibition was demonstrated across a range of 0.05 μmol/L to 10 μmol/L for both compounds, with SU0268 exhibiting greater efficacy at equivalent concentrations [1]. This broader and more potent substrate inhibition profile is particularly relevant for studies involving complex oxidative stress environments where multiple lesion types accumulate simultaneously.

Oxidative DNA damage substrate specificity FapyG FapyA

SU0268 Recommended Research & Preclinical Application Scenarios


Mechanistic Studies of OGG1-Mediated DNA Repair Pathways

SU0268 is ideally suited for dissecting OGG1-specific contributions to base excision repair (BER) pathways. With an IC50 of 0.059 μM and demonstrated selectivity over six related DNA repair enzymes at 20 μM [1], SU0268 provides a clean pharmacological tool for interrogating OGG1 function without confounding inhibition of MTH1, dUTPase, NUDT16, ABH2, ABH3, or SMUG1 [1][2]. This selectivity is particularly critical for studies employing HeLa or HEK293T cell lines, where SU0268 has been validated to inhibit endogenous OGG1 activity at 0.5 μM without eliciting cytotoxicity at concentrations up to 10 μM [1].

In Vivo Models of Infection-Driven Inflammatory Disease

SU0268 is the OGG1 inhibitor of choice for preclinical studies investigating the intersection of DNA repair, inflammation, and host-pathogen interactions. The compound has demonstrated statistically significant survival benefit in C57BL/6 mice infected with Pseudomonas aeruginosa PA14 when administered intranasally at 10 mg/kg [3]. Mechanistic validation confirms that SU0268 suppresses excessive inflammation via KRAS-ERK1-NF-κB pathway inhibition while promoting protective type I IFN responses through the mitochondrial DNA-cGAS-STING-IRF3-IFN-β axis [3]. This dual mechanism—suppressing pathological inflammation while enhancing antimicrobial immunity—represents a validated phenotype not established for alternative OGG1 inhibitors.

Studies Requiring Broad-Spectrum Inhibition of Oxidative DNA Lesion Repair

For research programs investigating cellular responses to oxidative stress where multiple DNA lesion types accumulate, SU0268 is the preferred OGG1 inhibitor. Gas chromatography-tandem mass spectrometry studies confirm that SU0268 inhibits OGG1-mediated excision of three distinct oxidative lesions (8-OH-Gua, FapyG, and FapyA) more potently than the structural analog SU0383 [4]. This broad substrate coverage is essential for experiments modeling physiologically relevant oxidative damage, such as those induced by reactive oxygen species, ionizing radiation, or chemotherapeutic agents, where reliance on a compound with narrow or weaker substrate inhibition may yield incomplete pathway suppression [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU0268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.